molecular formula C13H18O4 B3749048 ethyl 2-(3-methoxyphenoxy)-2-methylpropanoate

ethyl 2-(3-methoxyphenoxy)-2-methylpropanoate

Cat. No.: B3749048
M. Wt: 238.28 g/mol
InChI Key: ZYIYTYGTTIYJOS-UHFFFAOYSA-N
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Description

Ethyl 2-(3-methoxyphenoxy)-2-methylpropanoate is an organic compound with the molecular formula C12H16O4 It is a derivative of phenoxyacetic acid and is characterized by the presence of an ethyl ester group, a methoxy group, and a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3-methoxyphenoxy)-2-methylpropanoate typically involves the esterification of 3-methoxyphenol with 2-bromo-2-methylpropanoic acid, followed by the reaction with ethanol. The reaction is usually carried out in the presence of a base such as potassium carbonate and a catalyst like tetrabutylammonium iodide. The reaction conditions often include refluxing the mixture in an organic solvent such as toluene.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-methoxyphenoxy)-2-methylpropanoate undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

    Oxidation: Formation of 2-(3-hydroxyphenoxy)-2-methylpropanoate.

    Reduction: Formation of 2-(3-methoxyphenoxy)-2-methylpropanol.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

Ethyl 2-(3-methoxyphenoxy)-2-methylpropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-(3-methoxyphenoxy)-2-methylpropanoate involves its interaction with specific molecular targets. The methoxy and phenoxy groups can participate in hydrogen bonding and hydrophobic interactions with biological macromolecules, influencing their activity. The ester group can undergo hydrolysis to release the active phenoxyacetic acid derivative, which can then interact with cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(4-methoxyphenoxy)-2-methylpropanoate
  • Ethyl 2-(2-methoxyphenoxy)-2-methylpropanoate
  • Methyl 2-(3-methoxyphenoxy)-2-methylpropanoate

Uniqueness

This compound is unique due to the position of the methoxy group on the phenoxy ring, which can significantly influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound allows for distinct interactions with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl 2-(3-methoxyphenoxy)-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O4/c1-5-16-12(14)13(2,3)17-11-8-6-7-10(9-11)15-4/h6-9H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYIYTYGTTIYJOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)OC1=CC=CC(=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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